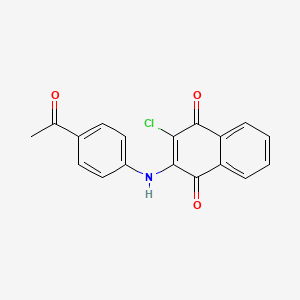

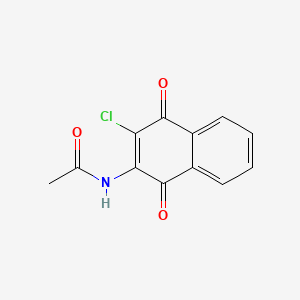

2-(4-Acetylanilino)-3-Chlornaphthalin-1,4-dion

Übersicht

Beschreibung

NQ301, also known as 2-[(4-acetylphenyl)amino]-3-chloronaphthalene-1,4-dione, is a synthetic compound with significant biological activities. It is primarily recognized for its antithrombotic and antiplatelet properties. NQ301 inhibits platelet aggregation and thromboxane A2 synthase activity, making it a valuable agent in cardiovascular research .

Wissenschaftliche Forschungsanwendungen

NQ301 hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung bei der Untersuchung von Redoxreaktionen verwendet.

Biologie: Untersucht für seine Rolle bei der Hemmung der Thrombozytenaggregation und der Thromboxan-A2-Synthase-Aktivität.

Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen bei der Vorbeugung von Thrombosen und anderen Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung von Antithrombotika und als Referenzverbindung in pharmakologischen Studien verwendet

5. Wirkmechanismus

NQ301 übt seine Wirkung aus, indem es die Thromboxan-A2-Synthase und die Thromboxan-A2-Rezeptoraktivität hemmt. Es unterdrückt die Thrombozytenaggregation, indem es den intrazellulären Signalweg hemmt, anstatt die Bindung des Fibrinogens an den GPIIb/IIIa-Komplex direkt zu hemmen. NQ301 hemmt signifikant den Anstieg der zytosolischen Calciumionenkonzentration und die Sekretion von Adenosintriphosphat und erhöht auch signifikant den Gehalt an cyclischem Adenosinmonophosphat in aktivierten Thrombozyten .

Ähnliche Verbindungen:

- 2-Chlor-3-(4-Acetylphenyl)-amino-1,4-Naphthochinon

- 2-[(4-Acetylphenyl)amino]-3-Chlor-1,4-Naphthalindion

- Verbindung 211

Vergleich: NQ301 ist einzigartig aufgrund seiner selektiven Hemmung der Thromboxan-A2-Synthase und -Rezeptoraktivität. Im Gegensatz zu anderen ähnlichen Verbindungen zeigt NQ301 eine potente antithrombotische Wirkung, indem es die Arachidonsäurefreisetzung moduliert und die Bildung von Thromboxan-B2 hemmt. Dies macht es zu einer wertvollen Verbindung in der kardiovaskulären Forschung und in therapeutischen Anwendungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: NQ301 wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 2-Chlor-1,4-Naphthochinon mit 4-Acetylanilin beinhaltet. Die Reaktion findet typischerweise in Gegenwart eines geeigneten Lösungsmittels wie Dimethylsulfoxid (DMSO) und unter kontrollierten Temperaturbedingungen statt .

Industrielle Produktionsmethoden: Die industrielle Produktion von NQ301 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird häufig durch Techniken wie Umkristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: NQ301 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: NQ301 kann oxidiert werden, um verschiedene Chinonderivate zu bilden.

Reduktion: Die Reduktion von NQ301 kann zur Bildung von Hydrochinonderivaten führen.

Substitution: NQ301 kann an Substitutionsreaktionen teilnehmen, insbesondere an nukleophilen Substitutionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig eingesetzt.

Hauptprodukte:

Oxidation: Bildung verschiedener Chinonderivate.

Reduktion: Bildung von Hydrochinonderivaten.

Substitution: Bildung substituierter Naphthochinonderivate.

Wirkmechanismus

NQ301 exerts its effects by inhibiting thromboxane A2 synthase and thromboxane A2 receptor activity. It suppresses platelet aggregation by inhibiting the intracellular pathway rather than directly inhibiting fibrinogen-GPIIb/IIIa complex binding. NQ301 significantly inhibits the increase of cytosolic calcium ion concentration and adenosine triphosphate secretion, and also significantly increases cyclic adenosine monophosphate levels in activated platelets .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-3-(4-acetylphenyl)-amino-1,4-naphthoquinone

- 2-[(4-Acetylphenyl)amino]-3-chloro-1,4-naphthalenedione

- Compound 211

Comparison: NQ301 is unique due to its selective inhibition of thromboxane A2 synthase and receptor activity. Unlike other similar compounds, NQ301 exhibits a potent antithrombotic effect by modulating arachidonic acid liberation and inhibiting thromboxane B2 formation. This makes it a valuable compound in cardiovascular research and therapeutic applications .

Eigenschaften

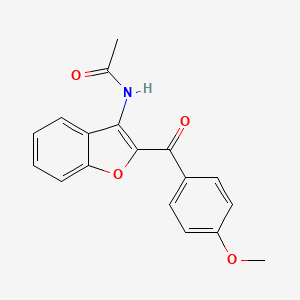

IUPAC Name |

2-(4-acetylanilino)-3-chloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3/c1-10(21)11-6-8-12(9-7-11)20-16-15(19)17(22)13-4-2-3-5-14(13)18(16)23/h2-9,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZKIQSQHZVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

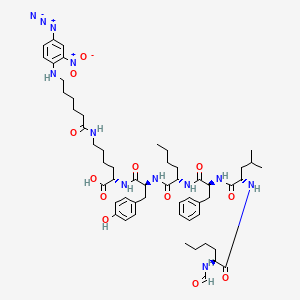

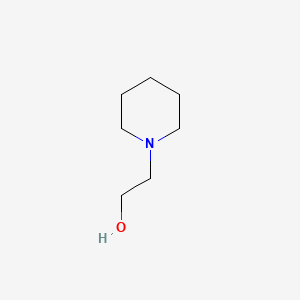

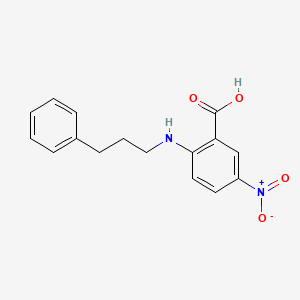

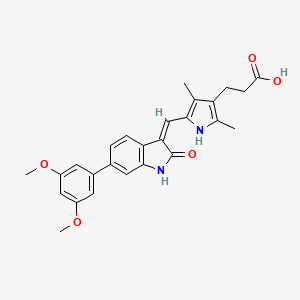

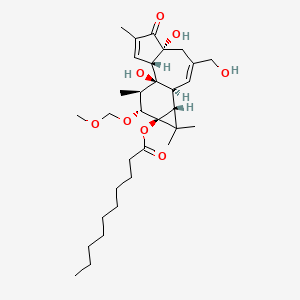

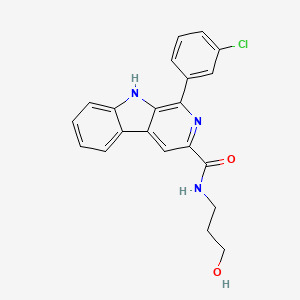

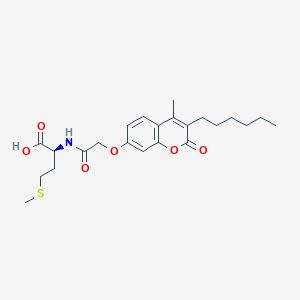

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-9H-purine](/img/structure/B1680001.png)

![2-chloro-N-[4-(dimethylamino)benzyl]-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}acetamide](/img/structure/B1680004.png)